molecular formula C15H13NS B2798535 3-benzylsulfanyl-1H-indole CAS No. 633291-96-0

3-benzylsulfanyl-1H-indole

Cat. No.: B2798535
CAS No.: 633291-96-0
M. Wt: 239.34
InChI Key: XIJAHRLASFMTGF-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of the benzylsulfanyl group at the third position of the indole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzylsulfanyl-1H-indole typically involves the introduction of a benzylsulfanyl group to the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole derivative is reacted with benzylthiol in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylsulfanyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The indole ring can be reduced under catalytic hydrogenation conditions to form tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroindole derivatives

    Substitution: Halogenated or alkylated indole derivatives

Scientific Research Applications

3-Benzylsulfanyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzylsulfanyl-1H-indole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, leading to enzyme inhibition. The indole ring can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

    3-Methylsulfanyl-1H-indole: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    3-Phenylsulfanyl-1H-indole: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.

    3-Benzylsulfanyl-2-methyl-1H-indole: Similar structure but with an additional methyl group at the second position.

Uniqueness: 3-Benzylsulfanyl-1H-indole is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-benzylsulfanyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS/c1-2-6-12(7-3-1)11-17-15-10-16-14-9-5-4-8-13(14)15/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJAHRLASFMTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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